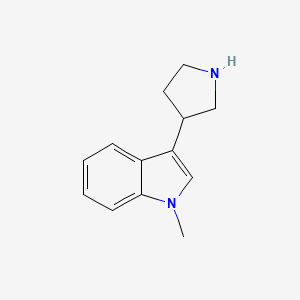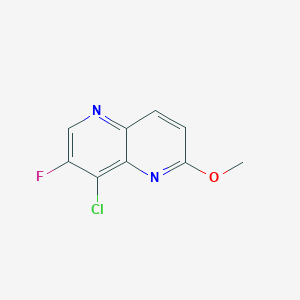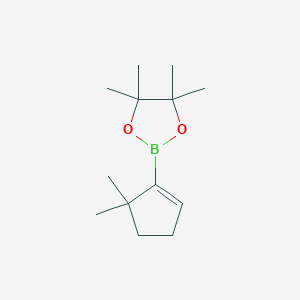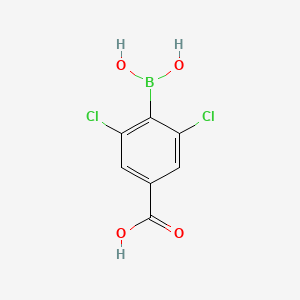
1-methyl-3-(pyrrolidin-3-yl)-1H-indole
Vue d'ensemble
Description
The compound “1-methyl-3-(pyrrolidin-3-yl)-1H-indole” is likely to be a nitrogen-containing heterocyclic compound due to the presence of the pyrrolidin-3-yl and indole groups . The methyl group attached could potentially alter the properties of the compound.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen in the pyrrolidin-3-yl and indole groups, which are common sites for reactions in nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of a pyrrolidine ring could contribute to its stereochemistry . The compound is likely to be a solid or liquid at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
1-methyl-3-(pyrrolidin-3-yl)-1H-indole shows potential as a corrosion inhibitor for mild steel in acidic environments. Studies have demonstrated that compounds with cyclic amino groups, like this indole derivative, exhibit higher inhibition efficiency. These compounds inhibit corrosion by adsorbing on the steel surface, as evidenced by various experimental methods including electrochemical studies, SEM, and AFM surface analyses (Verma et al., 2016).
Synthetic Chemistry
1-methyl-3-(pyrrolidin-3-yl)-1H-indole is involved in synthetic chemistry processes. For instance, it can be produced selectively via the ring-methylation of indole using supercritical methanol. This process highlights the molecule's utility in synthetic organic chemistry, particularly in the selective functionalization of indoles (Kishida et al., 2010).
Medicinal Chemistry
While excluding information related to drug use and dosage, it's notable that derivatives of 1-methyl-3-(pyrrolidin-3-yl)-1H-indole have been synthesized and evaluated for their potential in medicinal chemistry. For example, certain derivatives have been studied for their binding affinity to the 5-HT6 receptor, which is relevant in the context of neurological disorders (Nirogi et al., 2011).
Catalysis
This indole derivative is also relevant in catalysis. For instance, palladacycles with an indole core, which can include 1-methyl-3-(pyrrolidin-3-yl)-1H-indole, have been synthesized and used as catalysts in various chemical reactions. These compounds exhibit significant catalytic activity, indicating their potential utility in synthetic chemistry applications (Singh et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-9-12(10-6-7-14-8-10)11-4-2-3-5-13(11)15/h2-5,9-10,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOKVSJLRNITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyrrolidin-3-yl)-1H-indole | |
CAS RN |
697218-81-8 | |
| Record name | 1-methyl-3-(pyrrolidin-3-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)


![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)



![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)


